3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine

Synthetic Chemistry Cross-Coupling Nucleophilic Substitution

This allylic bromide features an optimal C-Br bond dissociation energy (~285 kJ/mol) that enables efficient oxidative addition to Pd(0) without the instability of iodo analogs. The 3-bromo substituent offers superior reactivity in nucleophilic displacement and cross-coupling compared to chloro or saturated piperidine alternatives. The hydrochloride salt (CAS 850411-25-5) is recommended for HTS and automated liquid handling. Standard R&D lab procurement; no special permits required.

Molecular Formula C6H10BrN
Molecular Weight 176.05 g/mol
CAS No. 365261-27-4
Cat. No. B1278914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine
CAS365261-27-4
Molecular FormulaC6H10BrN
Molecular Weight176.05 g/mol
Structural Identifiers
SMILESCN1CCC=C(C1)Br
InChIInChI=1S/C6H10BrN/c1-8-4-2-3-6(7)5-8/h3H,2,4-5H2,1H3
InChIKeyAEZMVSLMBQQJOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine (CAS 365261-27-4): Essential Building Block for Drug Discovery and Chemical Synthesis


3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine (CAS 365261-27-4) is a halogenated derivative of 1-methyl-1,2,5,6-tetrahydropyridine, a cyclic amine with a molecular weight of 176.05 g/mol . The compound features a bromine atom attached to the tetrahydropyridine ring, which serves as a versatile reactive handle for subsequent derivatization. The bromine substituent enables diverse substitution reactions with nucleophiles including amines, thiols, and alkoxides, making this compound a valuable intermediate in the synthesis of more complex biologically active molecules . Its allylic bromine position confers enhanced reactivity compared to saturated bromo-heterocyclic analogs, facilitating cross-coupling and nucleophilic displacement reactions under mild conditions .

Why Generic Substitution of 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine is Not Recommended: Evidence-Based Procurement Considerations


While alternative tetrahydropyridine derivatives (e.g., 3-chloro, 3-iodo, or unsubstituted analogs) may appear functionally interchangeable as synthetic building blocks, the specific reactivity profile of the 3-bromo substituent is not equivalent. The carbon-bromine bond in this compound possesses a bond dissociation energy of approximately 285 kJ/mol [1], which is intermediate between the stronger C-Cl bond (~327 kJ/mol) and the weaker C-I bond (~213 kJ/mol). This energetically favorable balance enables efficient oxidative addition in palladium-catalyzed cross-coupling reactions while maintaining sufficient stability during storage and handling. Direct substitution with a 3-chloro analog would result in significantly reduced reactivity in Suzuki-Miyaura and Buchwald-Hartwig couplings [1]; substitution with a 3-iodo analog, while more reactive, introduces increased light sensitivity, lower thermal stability, and higher procurement costs. The allylic nature of the bromine in this specific 1,2,5,6-tetrahydropyridine scaffold further distinguishes it from saturated 3-bromopiperidine alternatives, which lack the enhanced reactivity conferred by the adjacent double bond [1].

3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine (CAS 365261-27-4): Quantified Differentiation Evidence for Scientific Procurement


Enhanced Electrophilic Reactivity: Allylic Bromine Activation vs. Saturated Bromo-Piperidine Analogs

The 3-bromo substituent in 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine is positioned allylic to the C4-C5 double bond, conferring approximately 10^2 to 10^3-fold higher reactivity toward nucleophilic displacement compared to the corresponding saturated 3-bromo-1-methylpiperidine analog under identical SN2 conditions . This rate enhancement arises from the stabilization of the transition state through π-orbital overlap and the lower activation energy for bromide departure .

Synthetic Chemistry Cross-Coupling Nucleophilic Substitution

Commercial Availability at >95% Purity: Defined Specification vs. Undefined Alternative Sources

3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine (CAS 365261-27-4) is commercially available from multiple reputable suppliers at a documented minimum purity specification of 95% . In contrast, the closely related 3-chloro-1-methyl-1,2,5,6-tetrahydropyridine and 3-iodo-1-methyl-1,2,5,6-tetrahydropyridine analogs are either not routinely stocked or lack defined purity specifications from major chemical suppliers, introducing variability and procurement risk .

Quality Control Procurement Analytical Chemistry

Hydrochloride Salt Form Availability: Enhanced Stability and Solubility vs. Free Base Alone

The hydrochloride salt of 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine (CAS 850411-25-5) is commercially available at 95% purity, offering a stable, crystalline solid alternative to the free base . This salt form provides a defined molecular weight of 212.51 g/mol and eliminates the variability associated with hygroscopic free base handling . By comparison, the free base form (CAS 365261-27-4) is an oil or low-melting solid that requires controlled storage conditions (2-8°C) to prevent decomposition .

Formulation Chemistry Stability Solubility

Optimal Research and Industrial Applications for 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine Based on Evidence


Scaffold Diversification via Palladium-Catalyzed Cross-Coupling in Medicinal Chemistry

The allylic bromine in 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine serves as an optimal electrophilic partner for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The intermediate C-Br bond strength (~285 kJ/mol) facilitates efficient oxidative addition to Pd(0) catalysts while avoiding the premature decomposition observed with iodo analogs [1]. This compound is specifically suited for the late-stage functionalization of tetrahydropyridine-containing pharmacophores, enabling rapid structure-activity relationship (SAR) exploration in drug discovery programs targeting central nervous system and oncology indications where tetrahydropyridine scaffolds are privileged chemotypes [1].

Nucleophilic Displacement for Heteroatom Incorporation in Agrochemical Synthesis

The enhanced SN2 reactivity of the allylic bromide (approximately 10^2 - 10^3-fold rate enhancement relative to saturated bromo-piperidines [1]) makes this compound particularly valuable for introducing nitrogen, oxygen, or sulfur nucleophiles under mild conditions. This property is leveraged in the synthesis of agrochemical intermediates where high-throughput derivatization and minimal byproduct formation are critical for cost-effective scale-up.

Stable Salt Form Procurement for Automated Synthesis and High-Throughput Screening

For laboratories requiring precise automated liquid handling or long-term compound library storage, the hydrochloride salt (CAS 850411-25-5) is the preferred form [1]. The crystalline solid nature eliminates the viscosity and weighing errors associated with the free base oil, while the enhanced ambient stability reduces cold storage requirements. This form is specifically recommended for high-throughput screening (HTS) campaigns and automated parallel synthesis platforms where compound integrity and accurate molar concentrations are essential [1].

Technical Documentation Hub

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